

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde synthesis from o-vanillin

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

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An In-depth Technical Guide to the Synthesis of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** from o-Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**, a valuable chemical intermediate, starting from o-vanillin (2-Hydroxy-3-methoxybenzaldehyde). While direct nitration of o-vanillin is not extensively documented in peer-reviewed literature, this guide outlines a robust, proposed synthetic protocol based on established methodologies for the nitration of analogous phenolic aldehydes.

The synthesis involves an electrophilic aromatic substitution reaction, where the aromatic ring of o-vanillin is nitrated. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl, methoxy, and aldehyde functional groups. The hydroxyl and methoxy groups are activating and ortho, para-directing, while the aldehyde group is deactivating and meta-directing. The target 5-position is ortho to the methoxy group and meta to the aldehyde group. Therefore, the formation of other isomers (e.g., 4-nitro and 6-nitro) is possible, necessitating careful control of reaction conditions and effective purification of the final product.

Reaction Pathway: Nitration of o-Vanillin

The core of the synthesis is the nitration of the o-vanillin aromatic ring using a nitrating agent, typically a mixture of nitric acid in a suitable solvent like glacial acetic acid. The reaction

proceeds via the generation of the nitronium ion (NO_2^+), which then attacks the electron-rich benzene ring.

Caption: Electrophilic nitration of o-vanillin to yield **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis, adapted from established procedures for similar phenolic aldehydes.^[1] Researchers should consider these as starting points for optimization.

Table 1: Reagents and Materials

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Role
o-Vanillin	$\text{C}_8\text{H}_8\text{O}_3$	152.15	Starting Material
Glacial Acetic Acid	CH_3COOH	60.05	Solvent
Nitric Acid (70%)	HNO_3	63.01	Nitrating Agent
Deionized Water	H_2O	18.02	Quenching/Washing
Ice	H_2O	18.02	Cooling
Ethanol/Water Mixture	$\text{C}_2\text{H}_5\text{OH} / \text{H}_2\text{O}$	-	Recrystallization Solvent

Table 2: Proposed Reaction Parameters

Parameter	Value/Range	Notes
Molar Ratio (o-Vanillin:HNO ₃)	1 : 1.1	A slight excess of nitric acid is used to ensure full conversion.
Reaction Temperature	0 - 10 °C	Crucial to control to minimize side-product formation. [1]
Reaction Time	1 - 3 hours	Monitor progress using Thin Layer Chromatography (TLC). [1]
Solvent Volume	~10 mL per g of o-vanillin	Ensure complete dissolution of the starting material.
Stirring Speed	200 - 300 RPM	Maintain a homogeneous mixture.

Experimental Protocol

This protocol is a representative procedure for the nitration of o-vanillin. Safety Warning: This reaction involves strong acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

- o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
- Glacial Acetic Acid
- Concentrated Nitric Acid (70%)
- Deionized water
- Ice
- Ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Buchner funnel and filter paper
- Standard laboratory glassware
- TLC plates and developing chamber

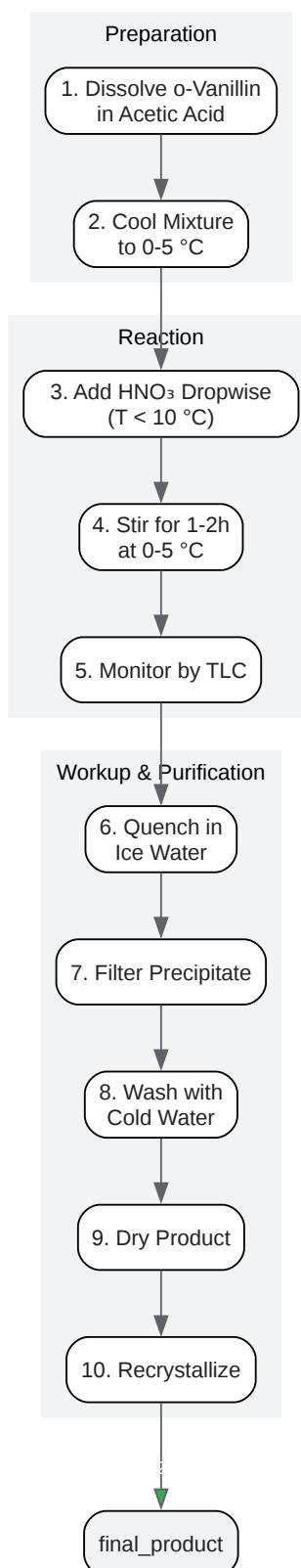
Procedure:

- Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-vanillin in glacial acetic acid.
- Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
- Addition of Nitrating Agent: Add the concentrated nitric acid dropwise to the cooled solution using a dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[\[1\]](#)
- Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent).
- Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold deionized water. This will precipitate the crude product.
- Isolation of Product: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the collected solid thoroughly with cold deionized water to remove any residual acid.
- **Drying:** Dry the crude product in a desiccator or a vacuum oven at a low temperature.
- **Purification:** Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis.

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Caption: Step-by-step experimental workflow for the synthesis of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**.

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References

- 1. benchchem.com [benchchem.com]
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